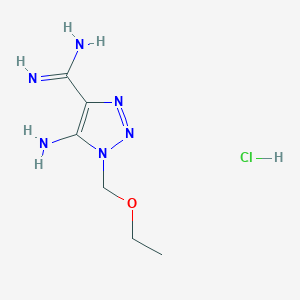

5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole . This class of compounds, known as triazoles, are often used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 5-amino-1-arylpyrazole-4-carbonitriles, have been synthesized starting from a mixture of arylhydrazine hydrochloride, 2-(ethoxymethyl)malononitrile, ethanol, and sodium hydroxide via a classical cyclocondensation reaction .Molecular Structure Analysis

The compound likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure would depend on the specific arrangement of these atoms and any additional functional groups.Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex compounds . The specific reactions would depend on the functional groups present in the compound.Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Synthesis of Fluoroalkylated Compounds : This compound is used in the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, demonstrating utility in organic synthesis and chemical transformations (Goryaeva et al., 2009).

- Antimicrobial Activity : Research into 1,2,4-triazole derivatives, synthesized from reactions involving similar compounds, showed that some possess good or moderate antimicrobial activities against test microorganisms, highlighting potential pharmaceutical applications (Bektaş et al., 2007).

- HIV-1 Inhibitors : Triazenopyrazole derivatives, related to the synthesis process of this compound, have been evaluated for their potential as HIV-1 inhibitors, showing moderate activity against the virus (Larsen et al., 1999).

- Solid Phase Peptide Synthesis : A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, related in synthesis methodology, has been developed for use in solid-phase peptide synthesis, highlighting the versatility of triazole derivatives in peptide coupling reactions (Robertson et al., 1999).

Materials Science and Corrosion Inhibition

- Corrosion Inhibition : 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been shown to inhibit the corrosion of mild steel in hydrochloric acid medium, demonstrating the potential of triazole derivatives in corrosion protection (Bentiss et al., 2009).

Photophysical Properties

- Luminescent and Nonlinear Optical Properties : Studies on 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione have explored its structural, luminescent, and nonlinear optical properties, indicating its use in materials science for designing compounds with specific photophysical characteristics (Nadeem et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is an enzyme called Nicotinamide N-Methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues .

Mode of Action

This compound interacts with its target, NNMT, by inhibiting its activity . This inhibition leads to changes in the metabolism of the cell, specifically affecting the methylation of nicotinamide and related compounds .

Biochemical Pathways

The inhibition of NNMT by this compound affects several biochemical pathways. It influences the conversion of white fat cells to metabolically active brown-like fat cells, aiding in weight management and improved metabolism . It also promotes mitochondrial biogenesis and enhances energy production within cells .

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of the production of the GLUT4 receptor and the boosting of metabolic inefficiency, leading to increased energy burn . It also helps in maintaining efficient energy metabolism and preserving muscle mass .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride are largely determined by its interactions with various biomolecules. It is known to interact with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which it exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It is known to bind to certain biomolecules, leading to changes in their function. It can also influence gene expression and enzyme activity, although the specifics of these effects are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages Studies have reported both threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels. The specifics of these interactions and effects are still being studied.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It is believed to interact with certain transporters and binding proteins, and can influence its own localization or accumulation within cells.

Subcellular Localization

The subcellular localization of this compound can influence its activity or function It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Propriétés

IUPAC Name |

5-amino-1-(ethoxymethyl)triazole-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O.ClH/c1-2-13-3-12-6(9)4(5(7)8)10-11-12;/h2-3,9H2,1H3,(H3,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCXRADASHNNTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(N=N1)C(=N)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol](/img/structure/B2641997.png)

![3-Phenyl-6-(2'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2641998.png)

![3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2642006.png)

![N-[3-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide](/img/structure/B2642011.png)

![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2642012.png)